N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core with a 1,1-dioxido (sulfone) group, an ethyl substituent at position 4, and a thioether-linked acetamide moiety attached to a 2-ethoxyphenyl group. This structure combines electron-withdrawing (sulfone) and electron-donating (ethoxy) groups, which may influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-3-22-15-10-6-8-12-17(15)28(24,25)21-19(22)27-13-18(23)20-14-9-5-7-11-16(14)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRARJSOUVACSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a thiadiazine derivative with an acetamide functional group, which has been associated with various biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 419.5 g/mol. The compound's structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S₂ |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 941899-72-5 |
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazine moieties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
A notable study reported that compounds with thiadiazole structures demonstrated significant cytotoxic activity with IC50 values in the micromolar range. For example, a related compound exhibited an IC50 value of 29 μM against HeLa cells, indicating strong potential for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may exhibit significant activity against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways.
A study focused on similar thiadiazine derivatives reported antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various microorganisms . This suggests that this compound could be a promising candidate for developing new antimicrobial agents.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through activation of caspases or modulation of cell cycle regulators.
- Membrane Disruption : In microbial cells, the compound may disrupt membrane integrity leading to cell lysis.
- Targeting Specific Enzymes : It could potentially inhibit key enzymes involved in metabolic pathways critical for cell survival.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and evaluated their cytotoxicity against cancer cell lines using MTT assays. Results indicated that modifications in the thiadiazole structure significantly influenced biological activity .
- Antimicrobial Screening : Another research effort tested a series of thiadiazine derivatives for antimicrobial efficacy against bacterial strains. The results showed promising antibacterial activities that warrant further investigation into structure–activity relationships .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with structurally related analogs, focusing on heterocyclic cores, substituents, synthetic yields, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Heterocyclic Core Variations: The target compound’s benzo[e][1,2,4]thiadiazine-1,1-dioxide core distinguishes it from analogs with triazinoquinazoline (e.g., 4.10 in Table 1) or thiazolo-triazole cores (e.g., compound 27). The sulfone group enhances polarity and may improve metabolic stability compared to non-sulfonated analogs like N-(2-ethoxyphenyl)-2-(3-oxo-benzo[b]thiazin-2-yl)acetamide .
Substituent Effects: The 2-ethoxyphenyl group in the target compound is structurally analogous to the 4-morpholinophenyl group in compound 27 but differs in electronic effects (ethoxy vs. morpholino). Ethoxy groups may enhance lipophilicity, while morpholino substituents improve solubility. Bromo and trifluoromethyl substituents in triazinoindole derivatives (e.g., compound 27 in Table 1) are associated with enhanced anticancer activity due to increased electrophilicity and membrane permeability .
Synthetic Yields: Compounds with thiazolo-triazole cores (e.g., 27, 29) exhibit higher yields (70–78%) compared to triazinoquinazoline analogs (56–59%), likely due to fewer steric hindrances in the latter’s synthesis .
Thiazolo-triazole derivatives (e.g., 27, 29) are predicted to target microbial enzymes or inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
